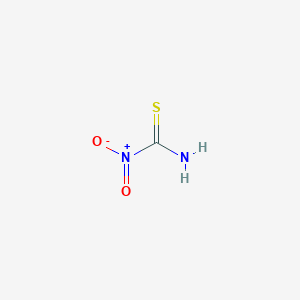

Nitromethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

nitromethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2O2S/c2-1(6)3(4)5/h(H2,2,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHNQIMPJQKZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for Thiourea Dioxide

Thiourea (B124793) dioxide, first prepared by the English chemist Edward de Barry Barnett in 1910, is a versatile organosulfur compound used primarily as a reducing agent in the textile and paper industries. wikipedia.orgatamanchemicals.com The primary and most common method for its synthesis is the oxidation of thiourea. wikipedia.orgatamanchemicals.com

(NH₂)₂CS + 2H₂O₂ → (NH)(NH₂)CSO₂H + 2H₂O atamanchemicals.com

Several methods exist for carrying out this synthesis, which can be broadly categorized by the solvent used (aqueous vs. non-aqueous) and the operational mode (batch vs. continuous). guidechem.com

Key Synthetic Pathways:

Oxidation with Hydrogen Peroxide: This is the most common industrial method. atamanchemicals.comguidechem.com The reaction is typically performed in an aqueous solution where thiourea is dissolved, and hydrogen peroxide is added in a controlled manner. ijaar.co.in

Oxidation with Chlorine Dioxide: Thiourea can also be oxidized using chlorine dioxide to produce thiourea dioxide. wikipedia.orgatamanchemicals.com

Ozone and Thiourea Method: Another, less common, pathway involves the use of ozone as the oxidant for thiourea. guidechem.com

The reaction conditions are critical for achieving high yield and purity. It is crucial to control the temperature, keeping it below 10°C, and maintain the pH of the solution between 3 and 5 to prevent the formation of disulfide byproducts and hydrolysis. wikipedia.orgyoutube.com One patented method involves the addition of ammonium (B1175870) bicarbonate to the reaction mixture to act as a buffering agent, which helps to stabilize the pH and has been shown to increase yields. guidechem.comgoogle.com

Atom Economy and Waste Minimization in Production

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of thiourea (B124793) dioxide from thiourea and hydrogen peroxide, the atom economy is relatively high as the main byproduct is water. atamanchemicals.com

However, waste minimization in the production of thiourea dioxide is an area of active research and development. Inefficient processes can lead to the formation of byproducts and the loss of unreacted starting materials, which are not economically or environmentally desirable. google.com

Multicomponent reactions, which are known for their high atom economy and reduced waste generation, have been explored for the synthesis of various compounds using thiourea dioxide as a catalyst. sharif.edu While this doesn't directly address the waste from thiourea dioxide production itself, it highlights its utility in green chemistry applications. researchgate.netacs.org The push for more sustainable industrial processes is driving innovation in thiourea dioxide synthesis to improve yields and reduce waste streams. marketresearchintellect.com

Scale Up Considerations and Industrial Synthesis Challenges

The transition from laboratory-scale synthesis to large-scale industrial production of thiourea (B124793) dioxide presents several challenges. Maintaining precise control over reaction parameters such as temperature and pH is critical to ensure high purity and yield, and this becomes more complex in large reactors. wikipedia.orgguidechem.com

Key Industrial Challenges:

Heat Management: The reaction between thiourea and hydrogen peroxide is exothermic, and effective heat removal is necessary to prevent decomposition of the product, especially at temperatures above 50°C. atamanchemicals.comguidechem.comatamankimya.com

Process Control: Continuous production processes are being developed to improve upon the more common batch methods, offering potential for increased yield and purity. guidechem.com However, these require more sophisticated equipment and control systems.

Product Stability: Thiourea dioxide can decompose if not handled and stored properly. It is sensitive to moisture and heat, which can cause it to degrade and release noxious gases. atamanchemicals.comatamankimya.com

Purification: The final product may contain unreacted thiourea and other byproducts, necessitating purification steps to meet the quality standards required for its various applications.

Some patented processes aim to address these challenges by, for example, producing a thiourea dioxide fluid on-site at a pulp mill, which can then be used directly for bleaching without the need for purification, drying, and pulverization of the product. google.com Mechanochemical methods, which use mechanical force to induce chemical reactions, are also being explored as a more sustainable and scalable alternative to traditional solvent-based synthesis. d-nb.infomdpi.comresearchgate.net

Purification and Characterization of Synthetic Products

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of nitromethanethioamide, confirming the connectivity of atoms and the nature of the functional groups present.

Advanced NMR Spectroscopies (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of atomic nuclei. For this compound, ¹³C NMR has been a particularly valuable tool. In solution, the compound exists in equilibrium with its tautomer, formamidine (B1211174) sulfinic acid.

Studies utilizing ¹³C NMR spectroscopy have been instrumental in monitoring chemical reactions involving thiourea dioxide. For instance, in the oxidation of thiourea with hydrogen peroxide, ¹³C NMR was used to identify the formation of thiourea dioxide as a key intermediate. p2infohouse.org In D₂O, the ¹³C NMR spectrum of thiourea dioxide shows a characteristic signal at approximately 177.38 ppm. researchgate.net Further analysis of reaction mixtures has identified decomposition products, including urea (B33335), which appears at a chemical shift of around 162.16 ppm, and cyanamide (B42294) at 117.85 ppm. researchgate.netacs.org These studies highlight the utility of NMR in tracking the transformation and stability of the compound in solution.

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹³C | D₂O | 177.38 | C=S(O)₂ of Thiourea Dioxide |

| ¹³C | D₂O | 162.16 | Urea (decomposition product) |

| ¹³C | D₂O | 117.85 | Cyanamide (decomposition product) |

This table presents representative ¹³C NMR chemical shifts for thiourea dioxide and its related decomposition products in an aqueous environment.

Vibrational Spectroscopies (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.

FT-IR spectroscopy has been used to characterize this compound, often in the context of its application or incorporation into other materials. In one such study, where it was part of a magnetic nanoparticle catalyst, characteristic vibrational bands were identified. rsc.org The N-H stretching vibrations were observed at 3369 cm⁻¹ and 3212 cm⁻¹, while the C=N group's stretching vibration appeared at 1698 cm⁻¹ and 1636 cm⁻¹. rsc.org Another investigation into the structure of formamidine sulfinic acid utilized solid and solution FT-IR to conclude that the compound exists as a zwitterion in the solid state, stabilized by strong internal hydrogen bonding. researchgate.net The utility of FT-IR is also demonstrated in monitoring the reduction of graphene oxide by thiourea dioxide, where the disappearance of peaks corresponding to oxygen-containing groups (such as C=O at 1728 cm⁻¹) confirms the reaction's progress. researchgate.net

Raman spectroscopy has been employed to study the structure of thiourea dioxide in aqueous solutions and has been suggested as a method for detecting unintended sulfonate byproducts. Theoretical and experimental Raman studies have been conducted to deduce the most probable structure of the molecule in the aqueous phase. acs.org

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| FT-IR | 3369 | N-H Stretch |

| FT-IR | 3212 | N-H Stretch |

| FT-IR | 1698 | C=N Stretch |

| FT-IR | 1636 | C=N Stretch |

| FT-IR | 1728 | C=O Stretch (in reactant for reduction) |

This table summarizes key vibrational frequencies observed for this compound and related species from FT-IR studies.

High-Resolution Mass Spectrometry and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of molecules. For the detection of this compound in complex matrices like food, an ultra-high performance liquid chromatography-mass spectrometry/mass spectrometry (UPLC-MS/MS) method has been developed. google.com Using electrospray ionization in negative mode (ESI-), specific ion transitions are monitored.

The parent ion with a mass-to-charge ratio (m/z) of 106.9 is fragmented, and the resulting product ions are detected. The primary quantitative ion pair used for its detection is 106.9 > 64.7, with a secondary, confirmatory ion pair of 106.9 > 63.7. google.com The collision energies are optimized for these transitions, being 7 eV and 12 eV, respectively. google.com

Furthermore, isotopic labeling studies have provided deeper mechanistic insights. By using ¹⁸O-labeled hydrogen peroxide (H₂O₂) and water (H₂O), ESI-Q-TOF-MS analysis was used to trace the origin of oxygen atoms in the final decomposition products, sulfate (B86663) and urea, clarifying the reaction pathways. pnas.org Formamidine sulfinic acid has also been reported as a reducing agent in the preparation of Technetium-99m labeled radiopharmaceuticals, demonstrating its utility in isotopic applications. nih.govbioorg.orgnih.gov

| Technique | Ionization Mode | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| UPLC-MS/MS | ESI- | 106.9 | 64.7 (Quantitative) | 7 |

| UPLC-MS/MS | ESI- | 106.9 | 63.7 (Qualitative) | 12 |

This table details the parameters used for the detection of this compound by high-resolution tandem mass spectrometry.

Crystallographic Analysis and Solid-State Structure

Crystallographic techniques, particularly X-ray diffraction, are definitive methods for determining the three-dimensional arrangement of atoms in a solid, providing precise bond lengths, bond angles, and information on crystal packing.

X-ray Diffraction Studies of Single Crystals

The molecular and crystal structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. scispace.com These studies have provided precise atomic coordinates and have been crucial in understanding the molecule's geometry. The compound crystallizes in a non-planar structure. semanticscholar.org An updated crystal structure analysis confirmed a notably long and weak C-S bond with a length of 1.8592(6) Å. researchgate.netnih.gov The crystallographic data for this updated structure is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2267651. nih.gov

Redetermination of the unit cell parameters using a diffractometer yielded the following dimensions:

| Crystal System | Unit Cell Parameter | Value (Å) |

| Orthorhombic | a | 10.116 |

| b | 10.666 | |

| c | 3.920 |

This table lists the unit cell parameters for thiourea dioxide as determined by X-ray diffractometry. iucr.org

Polymorphism and Crystal Engineering

Polymorphism, the ability of a solid material to exist in more than one crystal structure, has been investigated for this compound under high-pressure conditions. Using a diamond anvil cell, in situ Raman spectroscopy and angle-dispersive X-ray diffraction (ADXRD) studies were performed up to 10.3 GPa. aip.org These experiments revealed a reversible structural phase transition occurring at approximately 3.7 GPa, indicating that the hydrogen bonding network within the crystal can be significantly distorted under pressure to form a different, stable polymorph. aip.org

In the realm of crystal engineering, the zwitterionic nature of this compound's tautomer, formamidine sulfinic acid, has been exploited. It has been used as an additive in the formation of mixed tin-lead perovskite films. acs.orgnih.gov In this application, its sulfinic and acetamidinium (B1228376) groups are thought to passivate defects at the crystal grain surfaces. nih.gov Furthermore, its reducing properties help to suppress the formation of undesirable Sn(IV) species during the crystallization process, showcasing a functional role in directing the formation of a desired crystalline material. acs.org

Tautomerism and Isomerism of this compound (Thiourea Dioxide) in Solution and Solid States

Thiourea dioxide exhibits tautomerism, a phenomenon where a single compound exists as a mixture of two or more readily interconvertible isomers that differ in the position of a proton and electrons. wikipedia.orgquora.com In the solid state, thiourea dioxide exists predominantly in one form, but this equilibrium shifts in solution. wikipedia.orgatamankimya.com

In the crystalline and gaseous phases, thiourea dioxide adopts a C2v-symmetric structure. wikipedia.org However, upon dissolution in solvents like water or dimethyl sulfoxide (B87167) (DMSO), it undergoes tautomerization to form aminoiminomethanesulfinic acid. wikipedia.orgatamankimya.com This transformation is a key aspect of its chemistry and influences its reactivity.

Spectroscopic Evidence for Tautomeric Forms

Spectroscopic techniques provide crucial evidence for the existence of different tautomeric forms of thiourea dioxide.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy has been instrumental in characterizing the structural features of thiourea dioxide. In the solid state, the IR spectrum shows characteristic bands corresponding to the thiourea dioxide form. researchgate.netsci-hub.se Studies have utilized FT-IR to confirm that under various conditions, there is no proton on the SO2 moiety, supporting the sulfinate group structure. sci-hub.se Comparative IR spectra of fresh and recycled thiourea dioxide have also been analyzed to understand its stability and potential degradation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy has been employed to study the tautomeric equilibrium in solution. winona.edu However, these studies can be challenging. For instance, in D₂O, proton-deuterium exchange can obscure meaningful signals. winona.edu In solvents like DMSO-d₆, solubility issues and the appearance of very small signals have been reported, even in saturated solutions. winona.edu Despite these challenges, NMR remains a valuable tool for qualitatively assessing the effects of solvents on the tautomeric equilibrium. winona.edu

Raman Spectroscopy: Raman spectroscopy, in conjunction with angle-dispersive X-ray diffraction (ADXRD), has been used to investigate the structural properties of thiourea dioxide under high pressure. aip.org These studies have revealed pressure-induced phase transitions and changes in hydrogen bonding, which are linked to the molecule's conformation. aip.org

Equilibrium Studies and Influencing Factors (Solvent, Temperature, pH)

The equilibrium between the thiourea dioxide and aminoiminomethanesulfinic acid tautomers is significantly influenced by several factors.

Solvent: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in determining the predominant tautomeric form. winona.edu In polar solvents such as water and DMSO, the more polar aminoiminomethanesulfinic acid (SOOH) form is favored. atamankimya.comwinona.edu Conversely, in non-polar solvents, the thiourea dioxide (SO₂) form is expected to be more stable. winona.edu The gradual decrease in the pH of an aqueous solution of thiourea dioxide over time is attributed to the slow tautomerization into the more acidic aminoiminomethanesulfinic acid. researchgate.net

Temperature: The stability of thiourea dioxide and its tautomeric equilibrium are temperature-dependent. While stable in solid form and in cold aqueous solutions, it acquires its full reducing power when heated in an aqueous solution to about 100°C. atamankimya.comatamanchemicals.com This suggests that temperature can influence the rate of tautomerization and subsequent reactions.

pH: The pH of the solution is another critical factor. Aqueous solutions of thiourea dioxide are slightly acidic, with a pH of around 6.5, at which it can hydrolyze. wikipedia.org It is recommended to maintain a pH between 3 and 5 for its preparation to avoid the formation of disulfide species at lower pH values. wikipedia.org The rate of rearrangement into its more reactive tautomeric form is also influenced by the acidity of the solution. researchgate.net

Table 1: Influence of Factors on Tautomeric Equilibrium of Thiourea Dioxide

| Factor | Influence on Equilibrium |

| Solvent Polarity | Polar solvents (e.g., water, DMSO) favor the aminoiminomethanesulfinic acid form. atamankimya.comwinona.edu Non-polar solvents favor the thiourea dioxide form. winona.edu |

| Temperature | Increased temperature can enhance the rate of tautomerization and subsequent reactivity. atamankimya.comatamanchemicals.com |

| pH | The stability and reactivity are pH-dependent, with optimal stability in the pH range of 3-5 during synthesis. wikipedia.org The rate of tautomerization is affected by acidity. researchgate.net |

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of thiourea dioxide has significant implications for its properties and reactivity.

In its crystalline state, thiourea dioxide has a nonplanar, C2v-symmetric structure with a pyramidal sulfur center. wikipedia.orgaip.org The C-S bond length is relatively long (186 pm) compared to a typical C=S double bond (e.g., 171 pm in thiourea), indicating a significant contribution from a dipolar resonance structure with multiple bonding between carbon and nitrogen. wikipedia.org This bonding arrangement results in the planarity of the nitrogen centers. wikipedia.org

The molecule forms a three-dimensional network of hydrogen bonds in the crystal lattice. aip.org The conformation of the thiourea portion of the molecule is planar. aip.org High-pressure studies using Raman spectroscopy and ADXRD have shown that the crystal structure undergoes reversible phase transitions, which are associated with distortions in the hydrogen bonding network. aip.org These findings highlight the role of intermolecular interactions in stabilizing the crystal structure and influencing its conformational landscape.

Table 2: Key Structural Parameters of Crystalline Thiourea Dioxide

| Parameter | Value | Reference |

| Symmetry | C2v | wikipedia.org |

| S-C Bond Length | 186 pm | wikipedia.org |

| C-N Bond Length | 130 pm | wikipedia.org |

| S-O Bond Length | 149 pm | wikipedia.org |

Redox Chemistry and Reducing Properties

Thiourea dioxide is a versatile and potent reducing agent with significant applications in various chemical processes. guidechem.commultichemexports.com Its high reducing potential, thermal stability, and ease of handling make it a valuable reagent in both industrial and laboratory settings. guidechem.com The reducing power of thiourea dioxide is attributed to its ability to donate electrons to a variety of compounds. ijaar.co.in In aqueous solutions, it can convert to its tautomer, formamidine sulfinic acid, which is the species primarily responsible for its reducing action. atamanchemicals.com The compound's reactivity is influenced by pH; it is relatively stable in acidic conditions but decomposes more rapidly to release the reactive sulfoxylate (B1233899) ion under basic conditions. acs.org

Electron Transfer Mechanisms in Reduction Reactions

The mechanism of reduction by thiourea dioxide is complex and can involve the formation of radical intermediates. smolecule.com In many of its applications, particularly in organic synthesis, the key reactive species is the sulfur dioxide radical anion (SO₂⁻). ccspublishing.org.cnrhhz.net This radical anion can be generated from thiourea dioxide, especially in the presence of a base or under photoredox conditions. ccspublishing.org.cnrsc.org

Mechanistic studies have shown that the sulfur dioxide radical anion can participate in single electron transfer (SET) processes. ccspublishing.org.cnrhhz.net For instance, in the sulfonylation of certain organic molecules, the sulfur dioxide radical anion, generated from thiourea dioxide, reacts with a carbon-centered radical to form a sulfinate salt intermediate. ccspublishing.org.cn This intermediate can then be trapped by an electrophile to yield the final sulfone product. ccspublishing.org.cn The involvement of radical intermediates has been supported by techniques such as EPR spectroscopy and DFT calculations. rsc.org

Applications as a Reductive Agent in Organic Synthesis

Thiourea dioxide is a highly effective and often chemoselective reducing agent for a variety of functional groups in organic synthesis. ijaar.co.inresearchgate.net Its utility stems from its ability to perform reductions under mild conditions, often with high yields and selectivity. researchgate.netyoutube.com

A significant application of thiourea dioxide is the chemoselective reduction of carbonyl groups in aromatic nitro compounds. atamanchemicals.comatamanchemicals.comresearchgate.net It can selectively reduce aromatic nitroaldehydes and nitroketones to their corresponding nitroalcohols in good to high yields. researchgate.netresearchgate.net This reaction is typically carried out in an aqueous alkali-ethanolic system. researchgate.net The selectivity is noteworthy as the nitro group remains intact during the reduction of the aldehyde or ketone functionality. atamanchemicals.comfengchengroup.com

Table 1: Reduction of Aromatic Nitroaldehydes and Nitroketones with Thiourea Dioxide This is an interactive table. You can sort and filter the data.

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Nitrobenzaldehyde | (4-Nitrophenyl)methanol | 95 | NaOH, EtOH/H₂O, 90°C, 2h |

| 3-Nitrobenzaldehyde | (3-Nitrophenyl)methanol | 92 | NaOH, EtOH/H₂O, 90°C, 2h |

| 2-Nitrobenzaldehyde | (2-Nitrophenyl)methanol | 88 | NaOH, EtOH/H₂O, 90°C, 2h |

The data in this table is representative and compiled from various sources demonstrating the typical efficacy of this reaction.

Thiourea dioxide is also utilized for the reduction of disulfide bonds (S-S) to their corresponding thiols (SH). This reactivity is particularly relevant in biochemistry and materials science, for example, in the processing of proteins like keratin (B1170402) from wool. researchgate.net The cleavage of disulfide bonds in keratin by thiourea dioxide allows for the regeneration of the protein material. researchgate.net Raman spectroscopy has been used to confirm the cleavage of disulfide bonds in wool keratin upon treatment with thiourea dioxide. researchgate.net This application highlights the ability of thiourea dioxide to act as a gentle yet effective reducing agent for breaking specific covalent bonds in complex biomolecules.

Beyond the reduction of nitroaromatics and disulfides, thiourea dioxide has been employed for other selective transformations. It can be used to reduce ketones to secondary alcohols. sciencemadness.org Additionally, it has applications in the reduction of organosulfur compounds such as sulfylimines and sulfoxides. atamanchemicals.com In the realm of polymer chemistry, thiourea dioxide has been used as a reducing agent in activators regenerated by electron transfer (ARGET) atom transfer radical polymerization (ATRP) for a wide range of monomers, including acrylates, methacrylates, and styrene. uc.pt

Regeneration and Catalytic Cycles

The utility of thiourea dioxide can be enhanced through its use in catalytic cycles, where it acts to regenerate the active form of a primary catalyst. A prime example is its use in ARGET ATRP. uc.pt In this process, a copper catalyst cycles between a higher and a lower oxidation state. Thiourea dioxide serves as a reducing agent to regenerate the Cu(I) activator from the Cu(II) deactivator, allowing for low concentrations of the copper catalyst to be used. uc.pt Mechanistic studies have confirmed that the polymerization is governed by this regeneration process, highlighting the role of thiourea dioxide in maintaining the catalytic cycle. uc.pt

Furthermore, in some applications, the aqueous solution of thiourea dioxide can be reused. For instance, in the synthesis of pyrano[4,3-b]pyran derivatives where thiourea dioxide acts as an organocatalyst, the aqueous solution can be recovered and reused multiple times without a significant loss in catalytic activity. cjcatal.com This reusability underscores its potential as a more sustainable chemical reagent. cjcatal.com

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of thiourea dioxide in aqueous solutions are crucial to its reactivity. An aqueous solution of thiourea dioxide is slightly acidic, with a pH of a saturated solution being approximately 5.0. atamankimya.com Other sources indicate a pH of about 6.5 for an aqueous solution. atamanchemicals.comwikipedia.org This acidity influences its stability and decomposition pathways.

In solution, thiourea dioxide exhibits tautomerism, converting to its active form, formamidine sulfinic acid. wikipedia.org This equilibrium is fundamental to its reducing properties. The stability of thiourea dioxide is pH-dependent. It is relatively stable in acidic to neutral solutions, with optimal stability observed between pH 3 and 5. wikipedia.orgatamanchemicals.com

Under strongly acidic conditions, specifically at a pH of less than 2, thiourea dioxide can react with hydrogen peroxide to form a disulfide species. atamanchemicals.comwikipedia.org In neutral or alkaline media, it undergoes hydrolysis.

Nucleophilic and Electrophilic Reactivity

Thiourea dioxide is primarily recognized for its potent reducing capabilities, acting as a nucleophile. atamanchemicals.comguidechem.com This reactivity stems from its tautomer, formamidine sulfinic acid, which is a strong reducing agent. The compound's reducing power is fully realized when heated in an aqueous solution to about 100°C. atamankimya.com

Its nucleophilic nature is evident in its ability to reduce a variety of organic functional groups. For instance, it is a convenient reagent for the reduction of ketones to secondary alcohols. atamanchemicals.comatamanchemicals.com Furthermore, it demonstrates chemoselectivity by reducing carbonyl groups in aromatic nitro compounds to the corresponding nitroalcohols without affecting the nitro group. arkat-usa.org

While its primary role is that of a nucleophile (reducing agent), under specific conditions, it can undergo oxidation to yield sulfonic acids. guidechem.com

Decomposition Pathways and Stability under Varying Conditions

The stability of thiourea dioxide is contingent on environmental factors such as temperature and moisture. It is stable under normal temperatures and pressures but can decompose upon exposure to moist air or water. atamanchemicals.comnoaa.gov

Thiourea dioxide has limited thermal stability, with a melting point of 126°C, at which it decomposes. atamanchemicals.comatamanchemicals.com The decomposition is an exothermic process that releases a mixture of noxious gases, including sulfur oxides, ammonia (B1221849), carbon monoxide, nitrogen oxides, and hydrogen sulfide (B99878). atamanchemicals.comatamanchemicals.comnoaa.gov Prolonged exposure to temperatures exceeding 50°C may lead to visible decomposition. atamanchemicals.comatamanchemicals.comnoaa.gov

Thermogravimetric analysis reveals that the thermal decomposition of thiourea dioxide occurs in two main stages. core.ac.uk The initial stage takes place between 121°C and 144°C, with a maximum decomposition rate at 135°C. core.ac.uk This stage involves a significant mass loss and is associated with the production of sulfur dioxide gas. core.ac.uk Kinetic studies have shown that the decomposition of thiourea oxides is a first-order reaction, with the rate constants increasing with the pH of the solution. acs.org The oxidation of thiourea oxides by hydrogen peroxide is first order with respect to both reagents in the pH range of 4.0 to 8.0. acs.org

Table 1: Kinetic Parameters of Thiourea Dioxide Thermal Decomposition

| Method | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

|---|---|---|

| Satava-Sestak | 125.4 | 1.3 x 10¹¹ |

| Coats-Redfern | 123.8 | 2.1 x 10¹¹ |

| Madhusudanan-Krishnan-Ninan | 124.5 | - |

| General Integral | 124.1 | - |

| Broido | 126.2 | - |

Data sourced from a study on the thermodynamic analysis of the decomposition of thiourea and thiourea oxides. scribd.com

Hydrolytic Stability and Degradation Products

In aqueous solutions, the stability of thiourea dioxide is pH-dependent. In neutral or alkaline environments, it undergoes hydrolysis. This process is accelerated by heat and results in the formation of urea and sulfoxylic acid. atamanchemicals.comwikipedia.org The sulfinate anion produced during hydrolysis is a powerful reducing agent. p2infohouse.org

Under strongly acidic conditions (pH < 1), the degradation pathway changes, leading to the formation of formamidine disulfide, which can further decompose into cyanamide and elemental sulfur. mdpi.com

Reactivity with Specific Organic Substrates

Thiourea dioxide exhibits notable chemoselectivity in its reactions with organic compounds, particularly those containing carbonyl groups. It is effective in the reduction of aromatic nitroaldehydes and nitroketones to their corresponding nitroalcohols. wikipedia.orgarkat-usa.org This selective reduction of the carbonyl group while leaving the nitro group intact is a valuable transformation in organic synthesis. arkat-usa.org

Studies have demonstrated the exclusive reduction of aldehydes in the presence of ketones. sciencemadness.orgresearchgate.net For example, benzaldehyde (B42025) can be selectively reduced to benzyl (B1604629) alcohol over acetophenone. researchgate.net This high degree of chemoselectivity makes it a useful reagent for transformations in complex molecules. sciencemadness.org The reduction is typically carried out in an aqueous alkali-ethanolic system at elevated temperatures. arkat-usa.orgresearchgate.net

Table 2: Chemoselective Reduction of Aldehydes with Thiourea Dioxide

| Aldehyde | Ketone Present | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Acetophenone | Benzyl alcohol | 89 |

| 4-Chlorobenzaldehyde | Acetophenone | 4-Chlorobenzyl alcohol | 85 |

| 4-Methoxybenzaldehyde | Acetophenone | 4-Methoxybenzyl alcohol | 88 |

| Hexanal | Acetophenone | 1-Hexanol | 83 |

Results from the chemoselective reduction of aldehydes in the presence of other carbonyl moieties using thiourea dioxide in an aqueous alkali-ethanolic system. researchgate.net

Formation of Adducts and Complexes

While thiourea dioxide itself does not readily form stable metal complexes, thiourea and its derivatives are well-known to coordinate with metal ions. basjsci.edu.iq These complexes often involve bonding through the sulfur and nitrogen atoms. Thiourea is used as a starting material to prepare thiourea dioxide, which is then used as a reducing agent. basjsci.edu.iq

In the context of its reactivity with biomolecules, thiourea oxides can react with amines and amino acids. innopraxis.com In alkaline solutions, these reactions can lead to the formation of guanidine (B92328) derivatives. innopraxis.com However, in neutral and weakly acidic media, the formation of derivatives containing an SO2 or SO3 fragment is more probable. innopraxis.com For instance, the reaction of thiourea dioxide with amines and amino acids in the presence of sodium acetate (B1210297) can yield products with the general formula NH2NHRCSO2. innopraxis.com

Theoretical and Computational Chemistry of Nitromethanethioamide Thiourea Dioxide

Electronic Structure and Bonding Analysis

The electronic structure of thiourea (B124793) dioxide has been a subject of considerable discussion in the scientific community. researchgate.nettandfonline.com Computational studies have been pivotal in reconciling experimental observations, such as crystal structure data, with theoretical models. At the heart of this debate is the nature of the unusually long carbon-sulfur bond. researchgate.nettandfonline.com

Molecular Orbital Theory and Electron Density Distributions

Computational analyses, including Density Functional Theory (DFT) and Hartree-Fock methods, have been employed to understand the bonding within thiourea dioxide. researchgate.nettandfonline.com The molecule in its crystalline and gaseous states typically adopts a C₂ᵥ-symmetric structure. wikipedia.org The debate over its electronic structure centers on two main descriptions: a zwitterionic form and a carbenoid structure, which describes it as an adduct of a carbene with sulfur dioxide. researchgate.nettandfonline.com

Molecular electrostatic potential (MEP) analysis indicates that the primary sites for nucleophilic reactions are the sulfur and carbon atoms. researchgate.net DFT calculations using both generalized gradient approximation (GGA) and local density approximation (LDA) have determined the energy gap for crystalline thiourea dioxide to be approximately 3.21 eV, classifying it as an insulator. tandfonline.com Analysis of the electronic charge and bond order reveals a calculated S-C bond order of only 0.481, which supports the observation of a weak and long C-S bond. researchgate.net

Bond Dissociation Energies and Stability Prediction

The stability of thiourea dioxide is a key aspect of its chemistry. While relatively stable in its solid, crystalline form, its stability is influenced by environmental factors. atamanchemicals.comresearchgate.net The molecule's stability is partly attributed to strong intermolecular hydrogen bonds within its crystal lattice, with a computed hydrogen bond energy of 22.3 kcal/mol for a dimer. researchgate.net

The long and weak C-S bond is central to its reactivity. wikipedia.orgresearchgate.net Computational studies have characterized this bond, with a calculated length of 1.86 Å, which is significantly longer than a typical C=S double bond (e.g., 1.71 Å in thiourea) and closer to a single bond length. wikipedia.org This weakness facilitates the cleavage of the C-S bond, a critical step in many of its reactions, such as the liberation of the strong reducing agent sulfoxylate (B1233899) in alkaline media. researchgate.nettandfonline.com

Table 1: Calculated and Experimental Bond Parameters for Thiourea Dioxide

| Parameter | Value | Method/Source | Citation |

|---|---|---|---|

| C-S Bond Length | 1.86 pm | Crystal Structure | wikipedia.org |

| C-N Bond Length | 1.30 pm | Crystal Structure | wikipedia.org |

| S-O Bond Length | 1.49 pm | Crystal Structure | wikipedia.org |

| S-C Bond Order | 0.481 | Ab Initio Calculation | researchgate.net |

| Dimer H-Bond Energy | 22.3 kcal/mol | Ab Initio Calculation | researchgate.net |

| Energy Gap | 3.210 - 3.217 eV | DFT (LDA/GGA) | tandfonline.com |

Quantum Chemical Calculations of Tautomeric Forms and Transition States

In solution, thiourea dioxide (TDO) exists in equilibrium with its more reactive tautomer, formamidine (B1211174) sulfinic acid (FSA), which has the structure (H₂N)HN=CS(O)(OH). wikipedia.orgresearchgate.net This tautomerism is crucial to its function as a reducing agent and has been extensively studied using quantum chemical methods. winona.eduresearchgate.net

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in exploring the TDO-FSA tautomerism. tandfonline.comresearchgate.net These studies have examined the relative stabilities of the two forms and the energy barriers for their interconversion. It has been shown that the FSA tautomer is more stable in a vacuum, with a relatively small tautomerization energy of about 6 kcal/mol. researchgate.netresearchgate.net This low energy barrier suggests that FSA is the predominant form in solution, which is consistent with experimental observations of its reactivity. wikipedia.orgresearchgate.net DFT has also been used to model the structure of TDO in solution, suggesting the presence of FSA monomers and cyclic TDO clusters. researchgate.net Recent DFT calculations have also been used to elucidate the mechanism of hydroxyl radical production from the reaction of TDO with hydrogen peroxide, starting with the tautomerization of TDO to a ketone isomer (TUO₂-K) with a low energy barrier of 1.7 kcal mol⁻¹. nih.govnih.gov

Ab Initio Methods for Energetic Comparisons

Ab initio Hartree-Fock calculations have also been applied to study the TDO system. researchgate.netwinona.edu These methods have been used to compare the energies of the tautomers and validate the predictions made by DFT. For instance, low-cost Hartree-Fock methods with various basis sets have been used to model both tautomeric forms in the gas phase and in different solvents using implicit solvent models. winona.edu These studies aim to correlate computational results with experimental data like NMR spectra to provide a more accurate picture of the tautomeric equilibrium in different environments. winona.edu Ab initio lattice calculations have also been performed to compute wave-functions and electric field gradients for the bulk material, accounting for the effects of the crystalline environment. grafiati.com

Table 2: Calculated Tautomerization Energies

| Tautomerization | Energy | Computational Method | Citation |

|---|---|---|---|

| TDO → FSA (in vacuum) | ~6 kcal/mol | Theoretical Calculation | researchgate.netresearchgate.net |

| TDO → TUO₂-K (ketone isomer) | 1.7 kcal/mol | DFT | nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for understanding the complex reaction mechanisms of thiourea dioxide. Its decomposition and redox reactions often involve short-lived, highly reactive intermediates that are difficult to study experimentally.

Kinetic models comprising numerous reaction steps have been developed and refined through computer simulations. brandeis.edunih.govacs.org For example, a 10-step mechanism was proposed for the oxidation of thiourea by chlorine dioxide, which involves a one-electron transfer to generate a radical intermediate. brandeis.edu Similarly, comprehensive kinetic models with up to 25 steps have been constructed to describe the dual-clock behavior of the thiourea-iodate reaction, incorporating the kinetics of the TDO-iodine and TDO-iodate systems. nih.gov

These models are validated by comparing simulated kinetic traces with experimental data obtained via spectrophotometry. brandeis.eduacs.orgresearchgate.net For the TDO-periodate reaction, a 22-step kinetic model was developed by adapting the TDO-iodate model and adding reactions specific to periodate. acs.org The reaction between TDO and iodine has also been modeled, suggesting the formation of a short-lived iodinated TDO intermediate in a rapid pre-equilibrium. researchgate.net Most recently, DFT calculations have been combined with experimental techniques like electron spin-trapping and isotope labeling to propose a detailed molecular mechanism for the production of hydroxyl radicals from TDO and hydrogen peroxide. nih.govnih.gov This mechanism involves the tautomerization of TDO, nucleophilic addition of H₂O₂, and subsequent homolytic dissociation to produce the radical. nih.gov

Potential Energy Surface Mapping

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface (PES) of nitromethanethioamide and its tautomer, formamidine sulfinic acid (FSA). The PES reveals the energetic pathways for various chemical processes, including tautomerization and decomposition.

A key feature of TDO's PES is the relatively low energy barrier for the tautomerization to FSA. pnas.org This transformation is believed to be a critical step in its mechanism of action as a reducing agent. researchgate.netpreprints.org DFT calculations have shown that in the gas phase, the TDO tautomer is more stable than FSA. However, the presence of solvent molecules, particularly polar ones, can significantly alter the relative stabilities and the energy barrier for interconversion. researchgate.net

The decomposition of TDO in alkaline media to produce the highly reducing sulfoxylate anion (SO₂²⁻) and urea (B33335) is another critical reaction pathway explored through PES mapping. nih.govresearchgate.net These studies indicate that the cleavage of the carbon-sulfur bond is a key step in the decomposition process. nih.gov The nature of this bond has been a subject of debate, with computational models supporting a description of TDO as a Lewis acid-base adduct of sulfur dioxide with an N-heterocyclic carbene (NHC), which explains the unusually long and weak C-S bond. scispace.com The calculated free energy change for the dissociation of this complex is relatively low, suggesting that the release of the carbene can occur under certain conditions.

Furthermore, DFT calculations have been employed to investigate the reaction mechanism of TDO with other molecules, such as hydrogen peroxide. These studies have calculated the Gibbs free energies for the reaction process, identifying low-energy pathways for the generation of reactive oxygen species. pnas.org In some visible-light-induced reactions, the minimum energy crossing point (MECP) between potential energy surfaces of different spin states has been located to understand the reaction barriers. rsc.org

Solvent Effects on Reactivity

The reactivity of this compound is profoundly influenced by the solvent environment. Experimental and computational studies have demonstrated that solvent polarity and pH play a crucial role in its decomposition kinetics and tautomeric equilibrium.

In aqueous solutions, TDO is relatively stable under acidic conditions but decomposes rapidly in alkaline media. acs.orgacs.org The rate of decomposition generally increases with increasing pH. pnas.org Kinetic studies in aqueous ammonia (B1221849) solutions have been conducted to model the decomposition process and determine the rate constants for individual steps. researchgate.netcyberleninka.ru The decomposition mechanism is proposed to involve a nucleophilic attack by hydroxide (B78521) ions on the carbon atom, leading to the heterolytic cleavage of the C-S bond. researchgate.net

In less polar solvents, such as dimethyl sulfoxide (B87167) (DMSO), DMSO-water mixtures, and ethanol-ammonia-water mixtures, the decomposition mechanism is suggested to involve a homolytic cleavage of the C-S bond. researchgate.net Mechanochemical studies, which involve grinding the reactants with minimal or no solvent, have also been explored to understand the intrinsic reactivity of TDO, free from the "veils" of the solvent. preprints.orgpreprints.orgmdpi.com These studies have shown that the choice of base and the presence of small amounts of a liquid additive can significantly impact the reaction outcome. preprints.org

The tautomeric equilibrium between TDO and FSA is also highly dependent on the solvent. While TDO is the more stable form in the solid state and in non-polar solvents, FSA is favored in polar solvents like water and DMSO. researchgate.net This solvent-dependent stability is attributed to the different solvation energies of the two tautomers.

| Solvent System | Observed Effect on Reactivity | Reference |

| Aqueous Alkaline (pH > 7) | Rapid decomposition, rate increases with pH. pnas.org | pnas.org |

| Aqueous Acidic (pH < 4) | Relatively stable. acs.orgacs.org | acs.orgacs.org |

| Aqueous Ammonia | Kinetic parameters for decomposition have been modeled. researchgate.netcyberleninka.ru | researchgate.netcyberleninka.ru |

| DMSO/Water Mixtures | Proposed homolytic C-S bond cleavage. researchgate.net | researchgate.net |

| Mechanochemical (Solvent-free/LAG) | Reactivity depends on the choice of base and liquid additive. preprints.org | preprints.org |

| Polar Solvents (e.g., Water, DMSO) | Favors the formamidine sulfinic acid (FSA) tautomer. researchgate.net | researchgate.net |

| Non-polar Solvents | Favors the thiourea dioxide (TDO) tautomer. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods have proven to be invaluable in predicting the spectroscopic properties of this compound and its tautomers, aiding in the interpretation of experimental data.

Computational NMR and IR Predictions

Computational studies have been performed to predict the ¹H and ¹³C NMR chemical shifts of TDO and its derivatives. rsc.orgpreprints.orgmdpi.comacs.orgacs.org These calculations, often using methods like GIAO-CCSD(T), can help in the structural elucidation and in understanding the electronic environment of the different nuclei. For instance, ¹³C NMR studies have been used to monitor the products of TDO reactions. acs.org Predicted NMR data for protonated thiourea derivatives have shown good agreement with experimental values.

Experimental ¹H and ¹³C NMR spectra have been reported in various deuterated solvents, including CDCl₃ and DMSO-d₆. rsc.orgpreprints.orgmdpi.com The chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS). acs.org

| Nucleus | Predicted/Observed Chemical Shift (ppm) | Method/Solvent | Reference |

| ¹³C | 162.57 (urea product) | ¹³C NMR | acs.org |

| ¹H | Referenced to residual solvent signal | ¹H NMR (CDCl₃, DMSO-d₆) | preprints.orgmdpi.com |

| ¹³C | Referenced to solvent resonance | ¹³C NMR (CDCl₃, DMSO-d₆) | preprints.orgmdpi.com |

Computational predictions of infrared (IR) spectra have also been used to study the vibrational modes of TDO and to distinguish between its different tautomeric forms.

UV-Vis Spectroscopy and Electronic Transitions

The electronic absorption spectra of this compound have been investigated both experimentally and computationally. Time-dependent DFT (TD-DFT) calculations are commonly used to predict the UV-Vis spectra and to identify the nature of the electronic transitions involved. pnas.org

Experimental UV-Vis spectra of TDO solutions have been recorded to monitor its decomposition kinetics and its reactions with other species. acs.orgacs.org For example, the absorbance at specific wavelengths has been used to follow the concentration changes of TDO and its products over time. acs.org

Computational studies have successfully simulated the UV-Vis spectra of related compounds, showing good agreement with experimental data. pnas.org These calculations reveal that the absorption bands can be attributed to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) in metal complexes or π→π* and n→π* transitions in organic molecules. pnas.org The study of TDO in aqueous solution using UV absorption spectroscopy, in conjunction with other techniques, has suggested that the solution is a mixture of FSA monomers and cyclic TDO clusters. researchgate.netresearchgate.netresearchgate.net

| Wavelength (nm) | Observation/Assignment | Method | Reference |

| 269.5 | Absorbance peak of aging TDO solution at pH 2. | UV-Vis Spectroscopy | acs.org |

| 468 | Isosbestic point of the I₂–I₃⁻ system in reactions involving TDO. | UV-Vis Spectroscopy | acs.org |

| 400 | Wavelength used to monitor bromine and tribromide ion in TDO reactions. | UV-Vis Spectroscopy | acs.org |

| Not Specified | Calculated UV-Vis spectra of related metal complexes. | TD-DFT | pnas.org |

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations have provided insights into the behavior of this compound at the molecular level in solution. These simulations can model the interactions between TDO and solvent molecules, as well as its conformational dynamics.

The simulations can also provide information on the radial distribution functions, which describe the local density of solvent molecules around the solute. pnas.org This information is crucial for understanding the microscopic details of solvation and its impact on the reactivity of TDO. While much of the focus has been on aqueous solutions, the principles of MD simulations can be extended to other solvents to provide a comprehensive picture of its solution-phase behavior.

Exploration of Nitromethanethioamide Thiourea Dioxide Derivatives and Analogs

Synthesis and Characterization of Substituted Thiourea (B124793) Dioxide Derivatives

The synthesis of substituted thiourea dioxide derivatives typically involves two main strategies: the direct substitution on the thiourea dioxide molecule or the oxidation of a pre-synthesized substituted thiourea.

A common method for preparing N-substituted derivatives is the reaction of thiourea dioxide with primary aliphatic or aromatic amines. google.com This reaction is generally performed in a neutral or acidic pH range (pH 2-7) to prevent the decomposition of thiourea dioxide, which occurs under basic conditions. google.com The use of a mixed solvent system, such as water and methanol, can facilitate the dissolution of reactants. google.com For instance, N-methylthiourea dioxide has been synthesized by reacting thiourea dioxide with methylamine (B109427) in a water/methanol solution containing acetic acid. google.com Modifying the amine groups in this way can lead to derivatives with improved solubility and reactivity. ijaar.co.in

Another significant route is the oxidation of N-substituted thioureas. The oxidation of N,N'-disubstituted thioureas has been studied, though it can be challenging as it may lead to formamidinium salts instead of the desired dioxide under certain conditions. iwu.edu However, the oxidation of methylthiourea and dimethylthiourea to their respective dioxides (methylaminoiminomethanesulfinic acid and dimethylaminoiminomethanesulfinic acid) has been successfully achieved for mechanistic studies. nih.gov

The characterization of these derivatives relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is crucial for confirming the structure, with the chemical shift of the thiocarbonyl (C=S) in the precursor thioureas appearing between 178 to 184 ppm. mdpi.comresearchgate.net Infrared (IR) spectroscopy helps identify functional groups, and melting point analysis provides information on purity. google.comtubitak.gov.tr

| Derivative | Synthesis Method | Reactants | Key Conditions | Characterization Highlights |

| N-methyl thiourea dioxide | Direct Substitution | Thiourea dioxide, Methylamine | Water/methanol, Acetic acid, Room temp. | White crystals, m.p. 99-101°C google.com |

| N-ethyl thiourea dioxide | Direct Substitution | Thiourea dioxide, Ethylamine | Not specified | Mentioned as a derivative with potentially improved solubility and reactivity. ijaar.co.in |

| N,N'-diphenyl thiourea dioxide | Direct Substitution | N-phenyl thiourea dioxide, Aniline | Water/methanol, Acetic acid, 20°C | m.p. 125-130°C google.com |

| Aromatic Substituted Derivatives | Direct Substitution | Thiourea dioxide, Aryl halides (e.g., chlorobenzene) | Not specified | Often exhibit increased stability and enhanced reactivity. ijaar.co.in |

| Acylthiourea Derivatives | Condensation | Fatty acid acyl chlorides, Thiourea | Not specified | Characterized by FT-IR and ¹H-NMR. tubitak.gov.tr |

Structure-Reactivity Relationships in Derivatives

The relationship between the molecular structure of thiourea dioxide derivatives and their chemical reactivity is a critical area of study. Modifications to the parent structure, particularly substitutions on the nitrogen atoms, can profoundly influence the compound's stability and reactivity.

A key structural parameter governing reactivity is the length of the carbon-sulfur (C-S) bond. nih.gov Detailed studies on a series of derivatives—aminoiminomethanesulfinic acid (AIMSA), methylaminoiminomethanesulfinic acid (MAIMSA), and dimethylaminoiminomethanesulfinic acid (DMAIMSA)—revealed a direct correlation between C-S bond length and reactivity. All three compounds are stable in acidic media and exist as zwitterions. nih.gov Their reactivity stems from the long and weak C-S bond, which is susceptible to cleavage in polar solvents via nucleophilic attack on the carbon center. nih.gov

The study found that DMAIMSA, with the longest C-S bond (0.188 nm), was the most reactive of the three. In contrast, MAIMSA, possessing the shortest C-S bond (0.186 nm), was the least reactive. nih.gov The C-S bond in the unsubstituted AIMSA is 1.867 Å (0.1867 nm). acs.org This demonstrates that increasing methyl substitution on the nitrogen atoms weakens the C-S bond, thereby increasing the rate of decomposition and hydrolysis in basic media. nih.gov

Aromatic substituents also impact reactivity. Derivatives obtained by reacting TUD with aryl halides are reported to have increased stability and enhanced reactivity, making them suitable for applications in catalysis. ijaar.co.in

| Derivative | Substituent(s) | C-S Bond Length (nm) | Relative Reactivity | Reference |

| AIMSA | None | ~0.187 | Intermediate | nih.govacs.org |

| MAIMSA | -CH₃ | ~0.186 | Least Reactive | nih.gov |

| DMAIMSA | -CH₃, -CH₃ | ~0.188 | Most Reactive | nih.gov |

Mechanistic Variations Induced by Structural Modifications

Structural modifications in thiourea dioxide derivatives directly influence their reaction mechanisms. The primary mechanism for the reactivity of these compounds involves the cleavage of the C-S bond, but the specific pathways and intermediates can vary depending on the substituents and reaction conditions.

In basic aqueous media, the decomposition mechanism for AIMSA and its N-methylated derivatives begins with a nucleophilic attack on the electrophilic carbon atom, leading to the cleavage of the C-S bond. nih.gov This irreversible step yields a urea (B33335) analog and a sulfoxylate (B1233899) ion (SO₂²⁻). nih.govacs.org The highly reducing sulfoxylate is unstable and rapidly undergoes further reactions. In the presence of oxygen, it can be oxidized in one-electron steps, initiating a cascade of reactive oxygen species, starting with the superoxide (B77818) anion radical. nih.gov The nature of the N-substituents affects the stability of the initial zwitterion and the lability of the C-S bond, thereby altering the rate of this decomposition. nih.gov

Under photoredox conditions, a different mechanism prevails where thiourea dioxide can act as a precursor to the sulfur dioxide radical anion (SO₂•⁻). ccspublishing.org.cnrsc.org This radical is a key intermediate in the synthesis of sulfones and sulfonamides. ccspublishing.org.cn Structural changes in the thiourea dioxide derivative would be expected to alter the efficiency of the formation of this radical anion, thereby tuning the outcome of the photocatalytic reaction.

Functionalized Nitromethanethioamide (Thiourea Dioxide) Analogs for Specific Applications

The functionalization of thiourea dioxide and related structures has led to the development of analogs with tailored properties for specific applications, particularly in organic synthesis and materials science.

One of the most prominent applications is the use of thiourea dioxide as a sulfonyl group source. It serves as an inexpensive and readily available reagent for the synthesis of alkyl sulfones and sulfonamides from alkenes and electrophiles. ccspublishing.org.cnresearchgate.net This transformation often proceeds under visible-light photoredox catalysis, where thiourea dioxide generates the key sulfur dioxide radical anion intermediate. ccspublishing.org.cnrsc.org This method has a broad substrate scope and offers good functional group compatibility. researchgate.net It has been successfully applied to the synthesis of heteroaryl sulfones from electron-deficient heteroaryl halides. rsc.org

Beyond providing a sulfonyl group, functionalized thiourea analogs are designed for molecular recognition and catalysis. Calix ccspublishing.org.cnarenes functionalized at their rims with thiourea groups have been synthesized to act as selective receptors for ions. mdpi.com These macrocyclic compounds can create specific binding sites, leveraging the hydrogen-bonding capabilities of the thiourea moiety to selectively sense cations and anions. mdpi.com

In another application, thiourea-functionalized polymers have been created to mimic the adhesive properties of mussel foot proteins. google.com These polymers can form hydrogels through crosslinking with catechol-conjugated structures, with the thiourea group acting as an excellent nucleophile under acidic conditions. google.com

| Analog Class | Functionalization | Specific Application | Mechanism/Principle of Action | Reference |

| Photoredox Reagent | Unmodified Thiourea Dioxide | Synthesis of alkyl/aryl sulfones and sulfonamides | Acts as a source of the sulfur dioxide radical anion (SO₂•⁻) under visible light. ccspublishing.org.cn | ccspublishing.org.cnrsc.orgresearchgate.net |

| Ion Receptors | Thiourea groups on Calix ccspublishing.org.cnarene scaffold | Selective sensing of cations and anions | Thiourea moiety provides hydrogen bond donor sites for specific ion binding. | mdpi.com |

| Adhesive Polymers | Thiourea groups on PEG backbone | Formation of adhesive hydrogels | Nucleophilic thiourea groups crosslink with catechol-functionalized polymers. | google.com |

| Organocatalysts | Unmodified Thiourea Dioxide | Synthesis of heterocyclic compounds | Believed to activate substrates through hydrogen bonding via its tautomeric form. researchgate.net | rsc.orgpreprints.org |

Advanced Applications of Nitromethanethioamide Thiourea Dioxide in Organic Synthesis and Materials Science

Applications as a Reagent in Complex Organic Transformations

Thiourea (B124793) dioxide is a multifaceted reagent valued for its high reducing potential, stability, and ease of handling compared to traditional reducing agents like sodium hydrosulfite. atamanchemicals.comguidechem.commaiwa.com It is not hygroscopic and is stable in solid form and in cold aqueous solutions, acquiring its full reducing power when heated. atamanchemicals.comresearchgate.net

Catalytic Roles in Multicomponent Reactions (e.g., Biginelli Reaction)

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.org The Biginelli reaction, a classic MCR, synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological applications. nih.govtaylorandfrancis.comwikipedia.org

Thiourea dioxide has emerged as an effective organocatalyst for the Biginelli reaction and related transformations. researchgate.net It facilitates the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, often in aqueous media, which enhances the environmental profile of the synthesis. nih.govresearchgate.net The catalytic activity of thiourea-based molecules often stems from their ability to activate substrates through double hydrogen-bonding. rsc.org Research has demonstrated that an aqueous solution of thiourea dioxide can catalyze the one-pot, three-component synthesis of various heterocyclic derivatives, such as naphthopyrans and dihydropyrido[2,3-d]pyrimidine-2,4-diones, with excellent yields. researchgate.net A key advantage is the potential for catalyst recycling; the aqueous solution of thiourea dioxide can often be recovered and reused for several cycles without a significant loss of activity. researchgate.net

| Product Class | Reactants | Solvent | Key Advantage | Reference |

|---|---|---|---|---|

| Naphthopyrans | Aromatic aldehyde, malononitrile (B47326), α- or β-naphthol | Water | Reusable aqueous catalyst solution, excellent yields | researchgate.net |

| Dihydropyrido[2,3-d]pyrimidine-2,4-diones | 6-amino-1,3-dimethyl uracil, aromatic aldehydes, 1,3-dicarbonyl compound | Water | Synthesis of structurally diverse derivatives | researchgate.net |

| Pyrano[4,3-b]pyran derivatives | Aromatic aldehydes, malononitrile or cyanoacetate, 4-hydroxy-6-methylpyran-2-one | Water | High yields, short reaction time, reusable catalyst | researchgate.net |

Use as a Sulfur Source in Heterocyclic Synthesis

Beyond its catalytic role, thiourea dioxide can also serve as a direct source of sulfur atoms or sulfonyl groups in the synthesis of sulfur-containing heterocycles and other organosulfur compounds. rsc.orgresearchgate.net This is particularly valuable as it provides an alternative to more noxious or difficult-to-handle sulfur reagents.

Recent research has shown that thiourea dioxide can be used as a source of the sulfonyl group (SO2) for synthesizing heteroaryl sulfones and sulfonamides from heteroaryl halides under visible light photoredox conditions. rsc.orgresearchgate.net This process proceeds through the formation of a heteroaryl sulfinate intermediate, which can then be trapped by various electrophiles. researchgate.net Mechanistic studies suggest a key step involves the radical coupling of a heteroaryl radical and a sulfur dioxide radical anion. rsc.org This methodology is notable for its mild reaction conditions and broad applicability, especially for electron-deficient heteroaryl halides. rsc.orgresearchgate.net

Reagent in Polymer and Materials Chemistry

The strong reducing power of thiourea dioxide makes it a valuable reagent in various industrial processes within polymer and materials chemistry. atamanchemicals.comhongyechem.com It is often positioned as a more stable and environmentally friendlier alternative to sodium hydrosulfite (dithionite). atamanchemicals.commaiwa.comgoogle.com

Textile Processing : In the textile industry, thiourea dioxide is widely used as a reducing agent for vat and sulfur dyes. atamanchemicals.commaiwa.com It is effective for color stripping and discharge printing on fibers like cellulose, wool, and silk. atamanchemicals.comresearchgate.netmaiwa.com Its acidic nature allows for printing on delicate fibers with minimal degradation. researchgate.net

Paper Recycling : Thiourea dioxide, also known as formamidine (B1211174) sulfinic acid (FAS) in the paper industry, is an effective bleaching agent for deinking and whitening recycled paper pulp. usda.govpyshengkai.comncsu.edu In alkaline solutions, it decomposes to generate reducing species that alter the chromophoric groups in the pulp, thereby increasing its brightness. pyshengkai.com It is particularly effective for color stripping direct dyes and can be used in combination with oxidative bleaching agents like hydrogen peroxide for enhanced whitening. usda.govncsu.edu The process is considered to have a low environmental impact as the wastewater is generally non-polluting. pyshengkai.com

Photographic Processes : In traditional photography, sulfur-containing compounds like thiourea are used to enhance the sensitivity of photographic emulsions, a process known as chemical sensitizing. google.com This involves the formation of finely divided silver sulfide (B99878) on the silver halide crystals of the film. google.com While direct application of thiourea dioxide is less common, related sulfur compounds are integral to toning processes, where they convert the metallic silver image to more stable silver sulfide, resulting in the characteristic brown "sepia" tone and improving archival stability. rice.edu

Polymer Chemistry : Thiourea dioxide also finds application as a catalyst and stabilizer in the production of synthetic resins. atamanchemicals.comhongyechem.com

Role in Advanced Oxidation Processes (AOPs)

While primarily known as a reducing agent, the chemistry of thiourea dioxide in oxidative environments is also a subject of study. Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation. Research into the decomposition and oxidation kinetics of thiourea oxides shows that their oxidation by hydrogen peroxide is a first-order reaction with respect to both reagents. nih.govresearchgate.net The rate of this oxidation process is significantly accelerated by increasing the pH of the solution. nih.gov This reactivity suggests that under specific conditions, thiourea dioxide could be integrated into AOPs, potentially to modulate the concentration of oxidants or to participate in complex redox cycles for pollutant degradation.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a reactor. syrris.com This methodology offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved mixing, and easier scale-up. syrris.com

The stability and solubility of thiourea dioxide in aqueous systems make it a suitable candidate for integration into flow chemistry setups. atamanchemicals.com While specific research on thiourea dioxide in flow systems is emerging, the synthesis of related compounds like thioureas has been successfully developed in continuous-flow reactors. mdpi.comnih.gov Such systems enable the safe and efficient use of reagents under homogeneous conditions. mdpi.com Integrating thiourea dioxide as a catalyst or reagent in a flow system could allow for precise control over reaction parameters (e.g., temperature, reaction time), leading to cleaner products and more efficient processes for applications like reduction or multicomponent reactions. syrris.comacs.org

Development of Supported or Heterogeneous Catalysts Incorporating Thiourea Dioxide Moieties

To improve the reusability and simplify the separation of catalysts from reaction products, there is significant interest in developing heterogeneous catalysts. This involves immobilizing a catalytically active molecule onto a solid support. While thiourea dioxide itself is used as a recyclable homogeneous catalyst in water, researchgate.net the broader family of thiourea-based organocatalysts is a prime target for heterogenization.

Research has explored the modification of supports like ceria (CeO2) with thiourea to modulate the properties of supported metal catalysts. acs.org In one study, doping ceria with nitrogen using thiourea as a dopant altered the metal-support interactions of a platinum catalyst, leading to enhanced catalytic activity and stability for CO oxidation. acs.org The development of catalysts where thiourea dioxide or its functional moieties are covalently attached to polymer beads, silica, or other inorganic supports could lead to robust, easily recoverable catalytic systems for the reactions it promotes, such as the Biginelli reaction. nih.gov Such heterogeneous systems would combine the catalytic efficiency of the thiourea moiety with the practical advantages of solid-phase catalysis.

| Application Area | Specific Role of Thiourea Dioxide | Key Research Findings / Potential Benefits | Reference |

|---|---|---|---|

| Multicomponent Reactions | Recyclable organocatalyst | Efficiently catalyzes reactions like the Biginelli synthesis in water; catalyst can be reused. | researchgate.net |

| Heterocyclic Synthesis | Sulfonyl group source | Enables synthesis of sulfones and sulfonamides from aryl halides under mild photoredox conditions. | rsc.orgresearchgate.net |

| Materials Chemistry | Reducing agent | Effective and more stable alternative to sodium hydrosulfite for textiles and paper recycling. | atamanchemicals.comusda.govncsu.edu |

| Advanced Oxidation Processes | Redox-active species | Kinetics of oxidation by H₂O₂ are pH-dependent, suggesting potential for modulating AOPs. | nih.gov |

| Flow Chemistry | Reagent/Catalyst | Potential for safer, more efficient, and scalable syntheses due to its stability and solubility. | syrris.commdpi.com |

| Heterogeneous Catalysis | Active moiety/Support modifier | Immobilization on solid supports could create robust, reusable catalysts; can modify metal-support interactions. | acs.org |

Challenges and Future Research Directions for Nitromethanethioamide Thiourea Dioxide Chemistry

Addressing Selectivity and Efficiency in Redox Reactions

Thiourea (B124793) dioxide is widely recognized for its strong reducing capabilities, which are harnessed in various industrial processes, including textile bleaching and paper pulp processing. researchgate.netatamanchemicals.comguidechem.com Its utility in organic synthesis is also significant, with applications in the reduction of functional groups like nitro, aldehydes, and ketones. guidechem.comnbinno.comsciencemadness.org However, a primary challenge lies in controlling the selectivity of these reductions. The reactivity of TDO is highly dependent on factors such as pH and temperature, which influence its decomposition and the generation of the active reducing species. guidechem.comresearchgate.net

Under alkaline conditions, TDO rearranges to its tautomer, formamidine (B1211174) sulfinic acid (FSA), which then decomposes to generate highly reactive sulfoxylate (B1233899) ions. tandfonline.comtandfonline.com This process can lead to a lack of chemoselectivity in complex molecules with multiple reducible functional groups. Future research should focus on developing reaction conditions and catalyst systems that allow for more precise control over the reducing power of TDO. This could involve the use of phase-transfer catalysts or the development of novel solvent systems to modulate its reactivity and enhance selectivity for specific functional groups. atamanchemicals.com A deeper understanding of the factors governing the equilibrium between TDO and FSA is crucial for improving the efficiency and predictability of its redox reactions. guidechem.com

Table 1: Factors Influencing Thiourea Dioxide Redox Reactions

| Factor | Effect on Reactivity | Research Focus |

| pH | Increased alkalinity promotes tautomerization to the more reactive FSA form. guidechem.comtandfonline.com | Developing buffered systems to maintain optimal pH for selective reductions. |

| Temperature | Higher temperatures increase the rate of decomposition and reducing power. researchgate.net | Exploring low-temperature activation methods to control reactivity. |

| Catalysts | Can enhance reaction rates and selectivity. guidechem.com | Designing catalysts that direct the reducing agent to specific functional groups. |

| Solvent | Influences tautomeric equilibrium and solubility. atamanchemicals.comtandfonline.com | Investigating novel solvent systems, including ionic liquids and deep eutectic solvents. |

Expanding the Scope of Synthetic Transformations

While TDO is primarily known as a reducing agent, its application in other synthetic transformations is an expanding area of research. Recent studies have demonstrated its use as a source of sulfur dioxide in the synthesis of sulfonic acids and sulfones. rsc.orgrsc.orgresearchgate.net This opens up new avenues for the application of TDO in the construction of important sulfur-containing organic molecules.

Future work should aim to broaden the portfolio of reactions where TDO can be employed. For instance, its electrophilic character, stemming from the electron-deficient carbon atom, could be exploited in the synthesis of heterocyclic compounds. preprints.org Investigations into its reactivity with a wider range of substrates under various conditions, including photochemical and electrochemical activation, could lead to the discovery of novel synthetic methodologies. The development of TDO-mediated C-C and C-X bond-forming reactions would represent a significant advancement in its synthetic utility.

Development of Novel Derivatization Strategies

The derivatization of the thiourea dioxide molecule itself is a largely unexplored area. The presence of two amino groups and a sulfinic acid moiety in its tautomeric form provides multiple sites for chemical modification. tandfonline.com Developing strategies to selectively derivatize these functional groups could lead to a new class of reagents with tailored properties.

For example, N-alkylation or N-arylation of the amino groups could modulate the compound's solubility, steric hindrance, and electronic properties, thereby fine-tuning its reactivity and selectivity as a reducing agent or organocatalyst. researchgate.net Furthermore, converting the sulfinic acid group into other sulfur-containing functionalities could generate novel building blocks for organic synthesis. Research in this area would involve exploring protection-deprotection strategies and developing selective derivatization protocols. The synthesis and characterization of such derivatives could be guided by computational studies to predict their properties and reactivity. tandfonline.com

Deeper Exploration of Tautomeric Control and Its Impact on Reactivity

Thiourea dioxide exhibits tautomerism, existing in equilibrium with formamidine sulfinic acid (FSA). atamanchemicals.comtandfonline.com In the solid state, the dioxide form is stabilized by intermolecular hydrogen bonds, while in aqueous solution, the FSA tautomer is considered more stable. researchgate.nettandfonline.comtandfonline.com The specific tautomer present under reaction conditions has a profound impact on the compound's reactivity, as FSA is the precursor to the active reducing species. tandfonline.comresearchgate.net

A significant challenge is to gain a more comprehensive understanding and control over this tautomeric equilibrium. Future research should focus on quantifying the tautomeric ratio under various conditions (e.g., different solvents, pH values, temperatures, and additives). This could be achieved through a combination of advanced spectroscopic techniques and computational modeling. tandfonline.comresearchgate.net By understanding the factors that favor one tautomer over the other, it may be possible to "switch on" or "tune" the reactivity of TDO for specific applications. For instance, developing systems that stabilize the TDO form could allow for its use in applications where a slower, more controlled release of the reducing agent is desired.

Advanced Spectroscopic and In Situ Mechanistic Studies

The precise mechanism of many reactions involving thiourea dioxide remains a subject of investigation. researchgate.netguidechem.com While it is generally accepted that the formation of sulfoxylate is key to its reducing properties, the intricate details of the electron transfer processes and the nature of the transient intermediates are not fully understood. tandfonline.comtandfonline.com

Advanced spectroscopic techniques, such as in situ Raman and IR spectroscopy, coupled with techniques like Electron Paramagnetic Resonance (EPR) for detecting radical intermediates, could provide invaluable insights into the reaction mechanisms. rsc.orgresearchgate.net These experimental studies, supported by high-level density functional theory (DFT) calculations, can help to elucidate the electronic structure of TDO and its tautomer, map out reaction pathways, and identify transition states. tandfonline.comtandfonline.com A more detailed mechanistic understanding will be instrumental in optimizing existing applications and designing new TDO-based synthetic methods.

Sustainable and Eco-Friendly Synthetic Methodologies

Thiourea dioxide is often touted as an environmentally friendly alternative to traditional reducing agents like sodium dithionite, as its decomposition byproducts are generally considered less harmful. atamanchemicals.comchula.ac.thresearchgate.net However, the initial synthesis of TDO typically involves the oxidation of thiourea with hydrogen peroxide, which requires careful control of temperature and pH to ensure safety and efficiency. wikipedia.orgyoutube.com